molecular formula C15H13NO2 B1347390 n-(2-Oxo-2-phenylethyl)benzamide CAS No. 4190-14-1

n-(2-Oxo-2-phenylethyl)benzamide

Cat. No. B1347390
CAS RN: 4190-14-1
M. Wt: 239.27 g/mol
InChI Key: MIJZKZQWQXKSPA-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-phenylacetyl)benzamide is a compound with the molecular formula C15H11NO3 . It is found in nature, specifically in Oxytropis muricata . The compound consists of two essentially planar benzaldehyde groups that are inclined at a dihedral angle of 72.64° with respect to each other .


Synthesis Analysis

N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which include n-(2-Oxo-2-phenylethyl)benzamide, have been synthesized in high yields. This involves a three-component reaction of isatoic anhydride, primary amines in the presence of 2-bromoacethophenone derivatives .


Molecular Structure Analysis

The molecular structure of n-(2-Oxo-2-phenylethyl)benzamide is characterized by two essentially planar benzaldehyde groups. These groups are inclined at a dihedral angle of 72.64° with respect to each other. The bridging C—C—N—C torsion angle is 22.58° .


Chemical Reactions Analysis

In the crystal structure of n-(2-Oxo-2-phenylethyl)benzamide, intermolecular bifurcated acceptor N—H…O and C—H…O hydrogen bonds link inversion-related molecules into dimers incorporating R12 (7) and R22 (8) ring motifs .


Physical And Chemical Properties Analysis

The molecular weight of n-(2-Oxo-2-phenylethyl)benzamide is 239.27 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

GPR139 Receptor Agonist

n-(2-Oxo-2-phenylethyl)benzamide derivatives have been identified as potent and selective agonists for the GPR139 receptor. For example, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, a derivative, exhibited potent agonistic activity with an EC50 = 16 nM. These compounds are significant for their ability to cross the blood-brain barrier and possess drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).

Biological Activity Evaluation

N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, a series involving similar structures, were synthesized and evaluated for their potential biological applications. These compounds demonstrated the ability to bind nucleotide protein targets and were screened against various human recombinant alkaline phosphatases, showing considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).

Spectroscopic and Theoretical Studies

Studies involving 2-Hydroxy-N-(2-phenylethyl)benzamide derivatives have been conducted to understand fluorescence effects induced by the Excited-State Intramolecular Proton Transfer (ESIPT) process. These studies are crucial in understanding the compound's behavior in various solvents and pH levels, contributing significantly to fluorescence spectroscopy (Niemczynowicz et al., 2020).

Anticonvulsant Activity Study

Research on 4-amino-N-(1-phenylethyl)benzamide analogs, related to n-(2-Oxo-2-phenylethyl)benzamide, explored their anticonvulsant properties. Modifications to this compound significantly affected its anticonvulsant potency, providing insights into the structure-activity relationship important for developing new anticonvulsant drugs (Clark & Davenport, 1987).

Corrosion Inhibition

In a distinct application, derivatives like 2[2-Oxo-phenyl hydrazinyl ethyl] benzamide have been tested as corrosion inhibitors for mild steel in sulfuric acid medium. Their effectiveness in corrosion prevention highlights the versatility of n-(2-Oxo-2-phenylethyl)benzamide-related compounds in industrial applications (Goel et al., 2010).

properties

IUPAC Name

N-phenacylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJZKZQWQXKSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293463
Record name BENZAMIDO ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Oxo-2-phenylethyl)benzamide

CAS RN

4190-14-1
Record name N-Phenacylbenzamide
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Record name 4190-14-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89758
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Record name BENZAMIDO ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenacylbenzamide
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Record name N-PHENACYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
G Hua, J Du, DB Cordes, KSA Arachchige… - … , Sulfur, and Silicon …, 2016 - Taylor & Francis
A series of new selenium-containing heteroatom compounds were synthesized in good yields by the reaction of Woollins’ reagent with various organic substrates such as …
Number of citations: 3 www.tandfonline.com
M Pulici, F Quartieri, ER Felder - Journal of Combinatorial …, 2005 - ACS Publications
A traceless solid-phase synthesis of oxazoles 4 via Robinson−Gabriel reaction of solid-supported α-acylamino ketones 2 has been achieved. The reaction requires that the cyclization …
Number of citations: 71 pubs.acs.org
M Zhang, X Fang, H Neumann… - Journal of the American …, 2013 - ACS Publications
A general and highly regioselective synthesis of pyrroles via ruthenium-catalyzed three-component reactions has been developed. A variety of ketones including less reactive aryl and …
Number of citations: 283 pubs.acs.org
F Chen, YT Tang, XR Li, YY Duan… - Advanced Synthesis …, 2021 - Wiley Online Library
An approach to the vicinal oxyazidation of alkenes has been achieved under mild and transition metal‐free conditions. This method utilizes NaN 3 as the azidation agent and 2,2,6,6‐…
Number of citations: 5 onlinelibrary.wiley.com
S Alnabulsi, B Hussein, E Santina, I Alsalahat… - Bioorganic & medicinal …, 2018 - Elsevier
Inhibitors of the enzyme NQO2 (NRH: quinone oxidoreductase 2) are of potential use in cancer chemotherapy and malaria. We have previously reported that non-symmetrical furan …
Number of citations: 15 www.sciencedirect.com
F Wu, M Zhang, W Zhou, W Chen, M Liu… - The Journal of Organic …, 2018 - ACS Publications
Copper(I)-catalyzed N–O bond formation reactions through vinyl nitrene-mediated pathway were described. The reactions of N-alkoxylbenzamides and 2H-azirines afforded α-amino …
Number of citations: 14 pubs.acs.org
SM Mandel, JA Krause Bauer… - Organic Letters, 2001 - ACS Publications
Selective excitation of the ketone chromophore in α-azidoacetophenones, 1, leads to intramolecular triplet energy transfer to the azido group, which forms the corresponding triplet alkyl …
Number of citations: 46 pubs.acs.org
PND Singh, SM Mandel, RM Robinson… - The Journal of …, 2003 - ACS Publications
We report the first detection of triplet alkyl nitrenes in fluid solution by laser flash photolysis of α-azido acetophenone derivatives, 1. Αzides 1 contain an intramolecular triplet sensitizer, …
Number of citations: 60 pubs.acs.org
Y Wang, M Yang, C Lao, H Wang… - The Journal of Organic …, 2023 - ACS Publications
An I 2 -catalyzed oxidative cross-coupling of α-amino ketones with a wide range of alcohols is described. Using a combination of air and dimethyl sulfoxide (DMSO) as oxidants, the …
Number of citations: 6 pubs.acs.org
FAS Binjubair - 2021 - orca.cardiff.ac.uk
Fungal infections are a global issue affecting over 150 million people worldwide annually with 750,000 of these caused by invasive Candida infections. The outcomes of life-threatening …
Number of citations: 2 orca.cardiff.ac.uk

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